methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate
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Overview
Description
“Methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate” is a chemical compound. However, there is limited information available about this specific compound1.
Synthesis Analysis
The synthesis of similar compounds often involves the use of 2,4-dichlorobenzoyl chloride2. A method for synthesizing 2,4-dichlorobenzoyl chloride involves catalyzing 2,4-dichlorobenzotrichloride and carboxylic acid to produce single or compound coarse acyl chloride2.
Molecular Structure Analysis
The molecular structure of “methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate” is not directly available. However, a similar compound, “4-{(E)-[(2,4-DICHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE”, has a linear formula of C24H15Cl3N2O4S1.Chemical Reactions Analysis
The chemical reactions involving “methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate” are not well-documented. However, di(2,4-dichlorobenzoyl) peroxide, a related compound, is commonly used in silicone rubber manufacturing as a crosslinking agent, vulcanizing agent, and polymerization initiator3.Physical And Chemical Properties Analysis
The physical and chemical properties of “methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate” are not directly available. However, a similar compound, “Methyl 4-[(2,4-dichlorobenzoyl)sulfamoyl]benzoate”, has a molecular formula of C15H11Cl2NO5S and an average mass of 388.223 Da5.Scientific Research Applications
Chemical Modification and Material Applications
The chemical modification of biopolymers, such as xylan, into derivatives with specific properties is a key area of research. Studies have investigated the modification of xylan through reactions involving various activating agents and conditions, leading to the synthesis of xylan esters with potential applications in drug delivery, paper strength additives, flocculation aids, and antimicrobial agents. These modifications aim to enhance the material properties of xylan for various industrial applications, demonstrating the utility of chemical modifications in creating functional materials from biopolymers (Petzold-Welcke et al., 2014).
Environmental and Ecotoxicological Studies
Research on the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) and related compounds has been extensive, focusing on their environmental fate, ecotoxicological effects, and biodegradation. These studies are critical for understanding the impact of such chemicals on ecosystems and for developing strategies for their safe use and mitigation in agricultural settings. The investigations into the behavior of 2,4-D in agricultural environments, its microbial degradation, and its potential effects on non-target organisms highlight the complex interactions between agricultural chemicals and the environment. This body of work underscores the importance of assessing the ecological risks associated with the use of chemical herbicides and exploring sustainable agricultural practices (Magnoli et al., 2020).
Biomedical Applications
Levulinic acid, a biomass-derived chemical, has been identified as a promising building block for drug synthesis due to its functional groups and versatility. Research has explored its use in cancer treatment, medical materials, and other medical fields, demonstrating its potential to reduce drug synthesis costs and simplify production processes. The ability of levulinic acid to serve as a raw material for direct drug synthesis, as well as to modify reagents or act as linkers in pharmaceutical intermediates, showcases its broad applicability in the field of medicine. This highlights the ongoing efforts to leverage chemical compounds derived from biomass for innovative and cost-effective solutions in drug development and other biomedical applications (Zhang et al., 2021).
Safety And Hazards
The safety and hazards of “methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate” are not directly available. However, 2,4-Dichlorobenzyl chloride, a related compound, is known to cause severe skin burns and eye damage6.
Future Directions
The future directions for “methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate” are not directly available. However, a similar compound is available for purchase for proteomics research7, indicating potential future applications in scientific research.
properties
IUPAC Name |
methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO3/c1-19-13(18)11-4-7(6-16-11)12(17)9-3-2-8(14)5-10(9)15/h2-6,16H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYWAADYIKXWJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301206426 |
Source
|
Record name | Methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301206426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate | |
CAS RN |
453557-85-2 |
Source
|
Record name | Methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=453557-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301206426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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